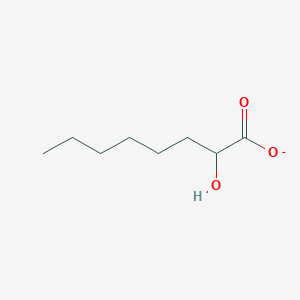
2-Hydroxyoctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Hydroxycaprylate, also known as 2-hydroxyoctanoic acid, is a member of the alpha hydroxy acid (AHA) family. These compounds are characterized by the presence of a hydroxyl group attached to the carbon atom adjacent to the carboxyl group. Alpha-Hydroxycaprylate is a fatty acid derivative and is commonly used in various industrial and cosmetic applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Hydroxycaprylate can be synthesized through the hydrolysis of alpha-halo carboxylic acids. For instance, the production of glycolic acid, a similar AHA, typically follows this method, utilizing a base-induced reaction followed by acid workup . Another method involves the hydration of unsaturated acids and esters, yielding hydroxycarboxylic acids .
Industrial Production Methods
Industrial production of 2-Hydroxyoctanoate often involves the use of readily available precursors such as alpha-halo carboxylic acids. The process typically includes hydrolysis under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Alpha-Hydroxycaprylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various reagents, including halogens and acids, can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted carboxylic acids .
Scientific Research Applications
Alpha-Hydroxycaprylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in organic synthesis and polymer production.
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: It is used in the formulation of dermatological products due to its exfoliating properties.
Industry: It is utilized in the production of biodegradable polymers and as an additive in animal feed.
Mechanism of Action
The mechanism of action of 2-Hydroxyoctanoate involves its ability to penetrate the skin and exfoliate the outermost layer. This is achieved by breaking down the bonds between dead skin cells, promoting cell turnover and revealing fresher skin underneath . Additionally, it stimulates collagen synthesis, enhancing skin texture and elasticity .
Comparison with Similar Compounds
Alpha-Hydroxycaprylate is similar to other alpha hydroxy acids such as glycolic acid, lactic acid, and citric acid. it is unique due to its longer carbon chain, which imparts different solubility and penetration properties .
Similar Compounds
Glycolic Acid: Known for its small molecular size and high penetration ability.
Lactic Acid: Commonly used for its moisturizing properties.
Citric Acid: Often used for its antioxidant properties.
Alpha-Hydroxycaprylate stands out due to its balance between hydrophilic and lipophilic properties, making it versatile for various applications.
Properties
Molecular Formula |
C8H15O3- |
|---|---|
Molecular Weight |
159.2 g/mol |
IUPAC Name |
2-hydroxyoctanoate |
InChI |
InChI=1S/C8H16O3/c1-2-3-4-5-6-7(9)8(10)11/h7,9H,2-6H2,1H3,(H,10,11)/p-1 |
InChI Key |
JKRDADVRIYVCCY-UHFFFAOYSA-M |
SMILES |
CCCCCCC(C(=O)[O-])O |
Canonical SMILES |
CCCCCCC(C(=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















